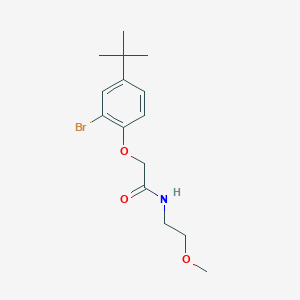![molecular formula C20H26N2O3S B296298 N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296298.png)
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as MIA-602, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of N-phenyl-2-aminobenzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is not fully understood. However, it has been proposed that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels and transient receptor potential vanilloid type 1 (TRPV1) channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer, anti-inflammatory, and analgesic effects. However, there are also some limitations associated with the use of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is not very water-soluble, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One direction is to further investigate the mechanism of action of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, particularly with respect to its anticancer effects. Another direction is to study the effects of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in combination with other anticancer, anti-inflammatory, and analgesic agents. Additionally, the development of more water-soluble derivatives of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could improve its efficacy and ease of administration in vivo. Finally, the potential use of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases could also be explored.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves the reaction between 4-isopropylphenylamine and 2-[(methylsulfonyl)(2-phenylethyl)amino]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the growth of various cancer cell lines such as breast, prostate, and colon cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to reduce pain in animal models of acute and chronic pain.
Propriétés
Formule moléculaire |
C20H26N2O3S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)18-9-11-19(12-10-18)21-20(23)15-22(26(3,24)25)14-13-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3,(H,21,23) |
Clé InChI |
KNQYNLOUWVMTTH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)